4-Fluoro-N-methylbenzylamine (CAS 405-66-3) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and agrochemical development. Structurally, it combines a metabolically stable para-fluorophenyl ring with a sterically accessible N-methylamine group. This specific substitution pattern yields a predictable pKa of approximately 9.71 and a highly favorable Topological Polar Surface Area (TPSA) of 12.03 Ų . In procurement and material selection, it is prioritized over primary amines and non-fluorinated analogs when downstream applications require strict control over metabolic half-life, passive membrane permeability, and chemoselective coupling without the need for transient protecting groups.
Substituting 4-Fluoro-N-methylbenzylamine with its closest analogs introduces severe downstream liabilities. Replacing it with the unfluorinated N-methylbenzylamine leaves the para-position exposed to rapid cytochrome P450-mediated hydroxylation, drastically reducing the metabolic half-life of the resulting active pharmaceutical ingredients (APIs) [1]. Conversely, substituting it with 4-fluorobenzylamine replaces the secondary amine with a primary amine. This seemingly minor change doubles the hydrogen bond donor count and increases the TPSA to 26.02 Ų, which severely restricts blood-brain barrier (BBB) penetration and passive cellular uptake . Furthermore, primary amines are notoriously prone to over-alkylation during SN2 and SNAr reactions, leading to complex product mixtures, 15–30% yield losses, and the need for costly protection-deprotection sequences during industrial scale-up [2].
The para-position of benzylamines is a well-documented metabolic hotspot, highly susceptible to oxidative cleavage by CYP450 enzymes. 4-Fluoro-N-methylbenzylamine utilizes a fluorine bioisostere to block this pathway. The C-F bond at the para position possesses a bond dissociation energy of approximately 116 kcal/mol, compared to just ~98 kcal/mol for the C-H bond in the comparator N-methylbenzylamine [1]. This thermodynamic barrier effectively halts para-hydroxylation while maintaining a similar steric profile (Van der Waals radius of F is 1.47 Å vs 1.20 Å for H).
| Evidence Dimension | Para-position bond dissociation energy (Metabolic resistance) |
| Target Compound Data | 4-Fluoro-N-methylbenzylamine (~116 kcal/mol C-F bond) |
| Comparator Or Baseline | N-Methylbenzylamine (~98 kcal/mol C-H bond) |
| Quantified Difference | ~18 kcal/mol stronger bond, preventing CYP450 hydroxylation |
| Conditions | In vivo / microsomal stability optimization |
Procuring the fluorinated analog is essential for developing APIs with viable pharmacokinetic half-lives, preventing premature metabolic clearance.
For intracellular or CNS-targeted compounds, minimizing polar surface area is critical. 4-Fluoro-N-methylbenzylamine, being a secondary amine, possesses exactly one hydrogen bond donor and a highly compact Topological Polar Surface Area (TPSA) of 12.03 Ų . In direct contrast, the primary amine comparator, 4-fluorobenzylamine, has two hydrogen bond donors and a TPSA of 26.02 Ų . This 53.7% reduction in TPSA directly correlates with enhanced passive lipid bilayer diffusion and superior blood-brain barrier (BBB) crossing capabilities.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-bond donors |
| Target Compound Data | 4-Fluoro-N-methylbenzylamine (12.03 Ų, 1 H-bond donor) |
| Comparator Or Baseline | 4-fluorobenzylamine (26.02 Ų, 2 H-bond donors) |
| Quantified Difference | 53.7% reduction in TPSA; elimination of 1 H-bond donor |
| Conditions | Physicochemical ADME profiling |
Buyers targeting CNS indications or intracellular targets must select the N-methylated variant to ensure sufficient membrane permeability of the final compound.
In process chemistry, the choice between a primary and secondary amine dictates the synthetic route's efficiency. When utilizing 4-fluorobenzylamine (primary amine) in SN2, SNAr, or reductive amination workflows, the intermediate secondary amine product is often more nucleophilic than the starting material, leading to unavoidable over-alkylation and the formation of unwanted tertiary amines or quaternary salts [1]. 4-Fluoro-N-methylbenzylamine circumvents this entirely. As a secondary amine, it cleanly yields the desired tertiary amine target, eliminating the typical 15–30% yield loss associated with primary amine poly-alkylation and bypassing the need for transient Boc/Fmoc protecting groups.
| Evidence Dimension | Alkylation chemoselectivity |
| Target Compound Data | 4-Fluoro-N-methylbenzylamine (Clean mono-alkylation to tertiary amine) |
| Comparator Or Baseline | 4-fluorobenzylamine (Prone to poly-alkylation mixtures) |
| Quantified Difference | Eliminates ~15-30% yield loss from over-alkylation; saves 2 synthetic steps (protection/deprotection) |
| Conditions | SN2 / SNAr / Reductive amination scale-up |
Procuring the secondary amine directly streamlines industrial synthesis, improving crude purity and lowering overall manufacturing costs.
Driven by its low TPSA (12.03 Ų) and single hydrogen bond donor, this compound is the premier choice for assembling kinase inhibitors or GPCR ligands that must passively cross the blood-brain barrier, outperforming primary amine analogs [1].
Ideal for lead optimization programs where the unfluorinated N-methylbenzylamine moiety has shown rapid clearance in human liver microsome (HLM) assays. The strong para-C-F bond effectively halts CYP450-mediated hydroxylation [2].
The predictable chemoselectivity of the secondary amine makes it an optimal input for automated Buchwald-Hartwig or SNAr arrays, ensuring high-purity single products without the over-alkylation mixtures common to primary amines [3].
Corrosive;Irritant